molecular formula C16H15N3O2S B12718912 Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide CAS No. 126379-86-0

Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide

Cat. No.: B12718912
CAS No.: 126379-86-0
M. Wt: 313.4 g/mol
InChI Key: GAEVJAWMAJSEPT-UHFFFAOYSA-N
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Description

Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, linked to an acetic acid derivative through a thioether bond. The presence of a hydrazide group further enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide typically involves the following steps:

    Formation of the Acridine Derivative: The starting material, 2-methoxyacridine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Thioether Formation: The acridine derivative is then reacted with a thiol compound under suitable conditions to form the thioether linkage.

    Hydrazide Formation: The final step involves the reaction of the thioether-acridine derivative with hydrazine or a hydrazine derivative to form the hydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazide group under suitable conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted hydrazides and related compounds.

Scientific Research Applications

Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide involves its interaction with molecular targets through the acridine moiety and the hydrazide group. The acridine moiety can intercalate into DNA, disrupting its structure and function. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((2-methoxy-9-acridinyl)thio)-, (phenylmethylene)hydrazide: Similar structure with a phenylmethylene group instead of a simple hydrazide.

    2-({2-[(6-chloro-2-methoxy-9-acridinyl)amino]ethyl}amino)ethyl dodecanoate hydrochloride: Contains a similar acridine moiety with additional functional groups.

Uniqueness

Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide is unique due to its specific combination of the acridine moiety, thioether linkage, and hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

126379-86-0

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(2-methoxyacridin-9-yl)sulfanylacetohydrazide

InChI

InChI=1S/C16H15N3O2S/c1-21-10-6-7-14-12(8-10)16(22-9-15(20)19-17)11-4-2-3-5-13(11)18-14/h2-8H,9,17H2,1H3,(H,19,20)

InChI Key

GAEVJAWMAJSEPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN

Origin of Product

United States

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